molecular formula C14H16F2N2O4 B455358 [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone

[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone

Cat. No.: B455358
M. Wt: 314.28g/mol
InChI Key: SMJKGGKWABRDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with difluoromethyl, dimethoxybenzoyl, and methyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,5-dimethoxybenzoyl chloride with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxybenzoyl chloride
  • N-(3,5-Dimethoxybenzoyl)glycine

Uniqueness

Compared to similar compounds, [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16F2N2O4

Molecular Weight

314.28g/mol

IUPAC Name

[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C14H16F2N2O4/c1-8-7-14(20,13(15)16)18(17-8)12(19)9-4-10(21-2)6-11(5-9)22-3/h4-6,13,20H,7H2,1-3H3

InChI Key

SMJKGGKWABRDDK-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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